molecular formula C11H23ClN2O2 B8195727 4-Amino-1-Boc-4-methyl-piperidine HCl

4-Amino-1-Boc-4-methyl-piperidine HCl

Cat. No.: B8195727
M. Wt: 250.76 g/mol
InChI Key: OTPZOEVTMTUFLY-UHFFFAOYSA-N
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Description

4-Amino-1-Boc-4-methyl-piperidine HCl is a valuable chemical intermediate in pharmaceutical research and development. This compound features a piperidine ring system that is both protected at the nitrogen with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an amino group and a methyl group. The Boc protecting group is highly versatile, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, facilitating further functionalization . This makes the scaffold a crucial building block for constructing more complex molecules. The 4-aminopiperidine structure is a privileged scaffold in drug discovery. Research indicates that derivatives of this core structure have been explored in high-throughput phenotypic screens and subsequent medicinal chemistry campaigns, leading to the identification of compounds with potent biological activity. For instance, optimized 4-aminopiperidine analogs have been developed as inhibitors targeting the assembly stage of the Hepatitis C Virus (HCV) life cycle, demonstrating a unique mechanism of action that is synergistic with several direct-acting antiviral agents . The specific substitution pattern on the piperidine ring, including the 4-amino and 4-methyl groups, is critical for fine-tuning the potency, metabolic stability, and overall pharmacological profile of the resulting drug candidates. This compound is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use. The typical storage condition for related Boc-protected aminopiperidines is in a cool, dark place, sealed in a dry environment .

Properties

IUPAC Name

tert-butyl 4-amino-4-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13;/h5-8,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPZOEVTMTUFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

The method disclosed in CN107805218B involves a three-step sequence starting from N-benzyl-4-piperidone .

  • Ketal Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) in methanol or ethanol under acidic catalysis (e.g., ammonium chloride or p-toluenesulfonic acid). The molar ratio of N-benzyl-4-piperidone to orthoformate to tert-butyl carbamate is optimized to 1:1–2:1–1.2, achieving >80% yield in the ketal intermediate.

  • Imine Generation : The ketal intermediate reacts with tert-butyl carbamate in toluene at 80–110°C, with simultaneous alcohol distillation to drive equilibrium toward product formation.

  • Catalytic Hydrogenation : Pd/C (5–10 wt%) facilitates hydrogenation at 0.8–1.0 MPa H₂ and 60–80°C, yielding 4-Boc-aminopiperidine after crystallization with n-heptane.

Key Data:

ParameterValueSource
Overall Yield88.1–90.7%
Purity (GC)99.0–99.1%
Melting Point (mp)161.0–163.3°C
Pd/C Loading5–10% (5–24 g per 240 g imine)

Advantages and Limitations

  • Advantages : High yields, commercially available starting materials, and scalability (>1 mol demonstrated).

  • Limitations : Requires pressurized hydrogenation equipment and careful handling of Pd/C catalysts.

Synthesis via 4-Piperidinecarboxamide and Bromine-Mediated Hofmann Degradation

Reaction Pathway and Conditions

The method from CN104628627A employs 4-piperidinecarboxamide as the starting material:

  • Boc Protection : 4-Piperidinecarboxamide reacts with di-tert-butyl dicarbonate (Boc₂O) in water/triethylamine, followed by acetone crystallization to isolate 1-Boc-4-piperidinecarboxamide (75g yield from 50g starting material).

  • Hofmann Degradation : The carboxamide undergoes bromine-mediated degradation in 40–60% NaOH, followed by HCl neutralization and chloroform extraction. Final crystallization with petroleum ether yields 1-Boc-4-aminopiperidine .

Key Data:

ParameterValueSource
Yield (Step 2)80–90% (45g from 50g input)
Purity>98% (HPLC)
Melting Point (mp)51°C

Advantages and Limitations

  • Advantages : Avoids hydrogenation, uses inexpensive reagents (bromine, NaOH).

  • Limitations : Lower overall yield (~72–75% over two steps), hazardous bromine handling.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Method 1 achieves higher yields (88–91%) and purity (>99%) but requires specialized equipment for hydrogenation.

  • Method 2 is simpler in setup but less efficient (72–75% yield), with bromine posing safety risks.

Cost and Material Availability

  • Method 1 : N-Benzyl-4-piperidone (~$50/mol) and Pd/C (~$20/g) increase costs, but high yields offset expenses.

  • Method 2 : 4-Piperidinecarboxamide (~$35/mol) and Boc₂O (~$40/mol) are cost-effective, but bromine disposal adds operational costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Bromodomain Inhibitors

4-Amino-1-Boc-4-methyl-piperidine is utilized in the synthesis of bromodomain inhibitors, which are essential for modulating protein interactions involved in transcription regulation. These inhibitors have shown promise in treating various cancers by disrupting the function of bromodomains that recognize acetylated lysines on histones and non-histone proteins .

HepG2 Cell Cycle Inhibitors

This compound serves as a precursor for developing HepG2 cell cycle inhibitors, which are used in anti-tumor therapies. These inhibitors target specific phases of the cell cycle, thereby preventing cancer cell proliferation .

CCR5 Receptor Inhibition

Research indicates that 4-Amino-1-Boc-4-methyl-piperidine acts as a potent inhibitor of the CCR5 receptor, which plays a crucial role in HIV infection and cancer progression. The compound has demonstrated the ability to inhibit human T lymphocyte proliferation and HIV replication in vitro, making it a candidate for therapeutic strategies against HIV/AIDS .

Synthetic Pathways

The synthesis of 4-Amino-1-Boc-4-methyl-piperidine can be achieved through various methods, often involving multi-step reactions that yield high purity and yield rates. A notable synthetic route includes:

  • Starting Material : N-benzyl-4-piperidone
  • Reagents : Orthoformate, tert-butyl carbamate
  • Catalysts : Acid catalysts followed by palladium-carbon for hydrogenation
  • Yield : Approximately 90% with high purity (99% GC content) reported .

Case Study 1: PKB Inhibition

A study explored the modification of piperidine derivatives to enhance their selectivity for PKB (Protein Kinase B) over PKA (Protein Kinase A). The findings revealed that derivatives containing 4-Amino-1-Boc-4-methyl-piperidine exhibited significant selectivity and potency against PKB, suggesting potential applications in cancer therapeutics targeting the PI3K−PKB−mTOR signaling pathway .

Case Study 2: Antitumor Activity

In vivo studies demonstrated that compounds synthesized from 4-Amino-1-Boc-4-methyl-piperidine effectively inhibited tumor growth in human tumor xenograft models. The compounds were well-tolerated at therapeutic doses, indicating their potential for further clinical development .

Summary Table of Applications

ApplicationDescriptionReferences
Bromodomain InhibitorsUsed to disrupt protein interactions in cancer treatment
HepG2 Cell Cycle InhibitorsTarget specific phases of the cell cycle to prevent tumor cell proliferation
CCR5 Receptor InhibitionInhibits HIV replication and T lymphocyte proliferation
PKB InhibitionPotent inhibitor with applications in cancer therapeutics targeting critical signaling pathways

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to altered biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-1-Boc-4-methyl-piperidine HCl and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications References
4-Amino-1-Boc-4-methyl-piperidine HCl C₁₁H₂₂ClN₂O₂ 262.76 g/mol Boc (N1), methyl (C4), amino (C4), HCl Intermediate for opioid analogs, sigma receptor ligands, prodrug synthesis
1-Methylpiperidin-4-amine hydrochloride C₆H₁₅ClN₂ 150.65 g/mol Methyl (N1), amino (C4), HCl Base structure for neurotransmitter analogs; lacks Boc protection
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂ 276.4 g/mol Boc (N1), anilino (C4) Precursor for opioid research; amino group replaced with aromatic substituent
1-Boc-4-hydroxy piperidine C₁₀H₁₉NO₃ 201.27 g/mol Boc (N1), hydroxyl (C4) Synthetic intermediate; hydroxyl group offers distinct reactivity vs. amino group
1-Ethylpiperidin-4-amine hydrochloride C₇H₁₇ClN₂ 164.68 g/mol Ethyl (N1), amino (C4), HCl Structural simplicity; used in small-molecule drug discovery

Key Observations :

Boc Protection: The Boc group in 4-Amino-1-Boc-4-methyl-piperidine HCl distinguishes it from simpler analogs like 1-methylpiperidin-4-amine HCl. This group improves solubility in organic solvents and shields the amine during multi-step syntheses .

Amino vs. Hydroxyl/Anilino: The amino group at C4 enables nucleophilic reactions (e.g., amide bond formation), whereas hydroxyl or anilino groups in analogs like 1-Boc-4-hydroxy piperidine or 4-anilino-1-Boc-piperidine favor aromatic interactions or hydrogen bonding .

Simpler analogs (e.g., 1-ethylpiperidin-4-amine HCl) lack the Boc group, limiting their utility in complex syntheses but offering advantages in cost and rapid derivatization .

Biological Activity

4-Amino-1-Boc-4-methyl-piperidine hydrochloride (HCl) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Amino-1-Boc-4-methyl-piperidine HCl has the following chemical structure:

  • Molecular Formula : C11_{11}H23_{23}ClN2_2O2_2
  • CAS Number : 162422257
  • Molecular Weight : 236.77 g/mol

The compound features a Boc (tert-butoxycarbonyl) protecting group, which is significant in organic synthesis, particularly in peptide chemistry.

The biological activity of 4-Amino-1-Boc-4-methyl-piperidine HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Inhibition of Protein Kinases : Similar compounds have shown to act as inhibitors of protein kinase B (Akt), a critical regulator in various cellular processes, including metabolism and cell survival .
  • Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, indicating a role in inhibiting microbial growth .

Therapeutic Applications

Research indicates that 4-Amino-1-Boc-4-methyl-piperidine HCl may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, compounds with similar piperidine structures have demonstrated significant efficacy against human tumor xenografts .
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments targeting neurological conditions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of 4-Amino-1-Boc-4-methyl-piperidine HCl and its derivatives. Notable findings include:

StudyFindings
Identified as a selective inhibitor of PKB with nanomolar potency; demonstrated significant inhibition of tumor growth in vivo.
Exhibited favorable pharmacokinetic properties with moderate oral bioavailability (31.8%) and no acute toxicity at high doses in animal models.
Evaluated as a reagent in solid-phase peptide synthesis, showing efficiency in deprotecting amino acids, which could enhance drug development processes.

Pharmacokinetics

The pharmacokinetic profile of 4-Amino-1-Boc-4-methyl-piperidine HCl suggests:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 mL/h/kg after intravenous administration, indicating moderate systemic exposure .

Safety and Toxicity

In toxicity studies conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1-Boc-4-methyl-piperidine HCl?

  • Methodological Answer: The compound can be synthesized via Mannich reactions using formaldehyde and amine/ketone components, achieving yields of 87–98% under optimized conditions. Alternatively, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) with trifluoroacetic acid (TFA) as an activator are effective for derivatizing carboxyl groups on related piperidine derivatives .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer: Infrared spectroscopy (IR) and gas chromatography-mass spectrometry (GC-MS) are routinely used. However, low molecular ion intensity in GC-MS (0.5–8.0%) may necessitate complementary techniques like nuclear magnetic resonance (NMR) for unambiguous structural confirmation .

Q. How should researchers purify 4-Amino-1-Boc-4-methyl-piperidine HCl?

  • Methodological Answer: Recrystallization using solvents like ethanol or dichloromethane is recommended. High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds should validate purification efficacy, as per pharmaceutical intermediate standards .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

  • Methodological Answer: Employ factorial design experiments to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. This approach identifies interactions between variables and maximizes yield while minimizing byproducts .

Q. What strategies resolve contradictions between HPLC purity and NMR structural data?

  • Methodological Answer: Cross-validate results using liquid chromatography-mass spectrometry (LC-MS) to correlate retention times with molecular weights. Elemental analysis further confirms stoichiometric consistency, addressing discrepancies arising from isomeric impurities or degradation .

Q. How do researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC and characterize degradation products using tandem mass spectrometry (MS/MS) .

Q. What experimental frameworks evaluate its utility as a pharmaceutical intermediate?

  • Methodological Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define objectives, such as comparing its reactivity with other Boc-protected amines or assessing bioactivity in receptor-binding assays. Prioritize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .

Key Considerations for Researchers

  • Avoid Common Pitfalls: Ensure rigorous drying of solvents to prevent hydrolysis of the Boc group during synthesis.
  • Data Integrity: Use chemical software for virtual simulations to pre-screen reaction conditions and reduce resource waste .
  • Safety Protocols: Follow hazard controls outlined in safety data sheets (SDS), including proper ventilation and personal protective equipment (PPE) for handling hydrochloride salts .

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